Ethyl 4-hydroxy-7-methyl-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Overview
Description
Ethyl 4-hydroxy-7-methyl-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic compound that belongs to the naphthyridine family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. This particular compound features multiple functional groups, including a hydroxyl group, a methyl group, an oxo group, and an ethyl ester, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxy-7-methyl-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Naphthyridine Core: This can be achieved through a condensation reaction between appropriate precursors, such as 2-aminopyridine and a β-keto ester.
Functional Group Modifications: Introduction of the hydroxyl, methyl, and oxo groups can be done through selective oxidation, methylation, and other functional group transformations.
Esterification: The final step often involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of such complex compounds usually involves optimization of the synthetic route to maximize yield and purity. This can include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing methods like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-7-methyl-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group might yield a ketone, while reduction of the oxo group might yield a secondary alcohol.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent due to its unique functional groups.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-7-methyl-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate would depend on its specific interactions with molecular targets. Typically, compounds with hydroxyl and oxo groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate: Lacks the methyl and prop-2-yn-1-yl groups.
Methyl 4-hydroxy-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate: Has a methyl ester instead of an ethyl ester.
Uniqueness
The presence of the prop-2-yn-1-yl group and the specific arrangement of functional groups make Ethyl 4-hydroxy-7-methyl-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate unique
Biological Activity
Ethyl 4-hydroxy-7-methyl-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic compound belonging to the naphthyridine family. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Molecular Formula
The molecular formula of this compound is with a molecular weight of 286.28 g/mol.
Structural Features
The compound features several functional groups:
- Hydroxyl group (-OH)
- Methyl group (-CH₃)
- Oxo group (=O)
- Ethyl ester (-COOEt)
These functional groups contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. Ethyl 4-hydroxy derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies have reported that certain naphthyridine derivatives possess activity comparable to standard antibiotics like ciprofloxacin .
Anticancer Potential
Naphthyridine derivatives have been recognized for their anticancer properties. Ethyl 4-hydroxy derivatives have demonstrated cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that modifications to the naphthyridine scaffold could enhance potency against specific cancer types .
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory activity by inhibiting key inflammatory mediators. This activity is attributed to its ability to modulate pathways involving cyclooxygenase (COX) enzymes and other pro-inflammatory cytokines .
Other Pharmacological Activities
Ethyl 4-hydroxy derivatives also exhibit:
- Antiviral activity against certain viral strains.
- Analgesic properties , providing pain relief in preclinical models.
- Antioxidant effects , which may contribute to overall health benefits by reducing oxidative stress .
The mechanism of action for Ethyl 4-hydroxy derivatives typically involves:
- Interaction with Biological Targets : The hydroxyl and oxo groups can form hydrogen bonds with enzymes or receptors, influencing various biological pathways.
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Induction of Apoptosis : In cancer cells, the compound can trigger programmed cell death through intrinsic pathways.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 4-hydroxy-2-oxo-naphthyridine | Lacks propynyl group | Moderate antimicrobial activity |
Methyl 4-hydroxy-naphthyridine | Methyl ester instead of ethyl | Lower anticancer potency |
The unique presence of the propynyl group in Ethyl 4-hydroxy derivatives enhances its biological activity compared to other naphthyridine analogs. This modification appears to improve binding affinity to biological targets, thereby increasing efficacy .
Case Studies and Research Findings
A recent study evaluated various naphthyridine derivatives for their antibacterial efficacy. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting its potential as a new therapeutic agent against resistant bacterial strains . Another study focused on the anticancer properties revealed that specific modifications of the naphthyridine scaffold led to enhanced cytotoxicity against breast cancer cells compared to unmodified analogs .
Properties
IUPAC Name |
ethyl 4-hydroxy-7-methyl-2-oxo-1-prop-2-ynyl-1,8-naphthyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-4-8-17-13-10(7-6-9(3)16-13)12(18)11(14(17)19)15(20)21-5-2/h1,6-7,18H,5,8H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIRTYSXPDPKQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N=C(C=C2)C)N(C1=O)CC#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716370 | |
Record name | Ethyl 4-hydroxy-7-methyl-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253791-04-6 | |
Record name | Ethyl 4-hydroxy-7-methyl-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.